2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is an organic compound that features a nicotinonitrile core substituted with methoxyphenoxy, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with 4-chlorobenzonitrile in the presence of a base to form 4-(4-methoxyphenoxy)benzonitrile. This intermediate is then subjected to a Friedel-Crafts acylation with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves the cyclization of the intermediate with phenylacetonitrile under basic conditions to form the desired nicotinonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The phenyl and methoxyphenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile.
Reduction: Formation of 2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)nicotinonitrile
- 2-(4-Methoxyphenoxy)-6-(trifluoromethyl)nicotinonitrile
- 2-(4-Methoxyphenoxy)-6-phenyl-4-(difluoromethyl)nicotinonitrile
Uniqueness
2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of both the trifluoromethyl and phenyl groups on the nicotinonitrile core. This combination of substituents imparts distinct physicochemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O2/c1-26-14-7-9-15(10-8-14)27-19-16(12-24)17(20(21,22)23)11-18(25-19)13-5-3-2-4-6-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYURTOFJDLQELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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